molecular formula C8H8 B14639128 (1R,2S)-1,2-diethynylcyclobutane CAS No. 53356-63-1

(1R,2S)-1,2-diethynylcyclobutane

Cat. No.: B14639128
CAS No.: 53356-63-1
M. Wt: 104.15 g/mol
InChI Key: IUCJBQSKIYAXIK-OCAPTIKFSA-N
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Description

(1R,2S)-1,2-Diethynylcyclobutane is a strained cyclobutane derivative featuring two ethynyl (-C≡CH) groups at the 1 and 2 positions, with distinct R and S stereochemistry. Its molecular formula is C₈H₈, and its molecular weight is 104.15 g/mol. The ethynyl substituents introduce significant electronic and steric effects due to their sp-hybridized carbon atoms, linear geometry, and high electron-withdrawing character. However, its reactivity and stability are heavily influenced by the cyclobutane ring strain and substituent interactions.

Properties

CAS No.

53356-63-1

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

(1S,2R)-1,2-diethynylcyclobutane

InChI

InChI=1S/C8H8/c1-3-7-5-6-8(7)4-2/h1-2,7-8H,5-6H2/t7-,8+

InChI Key

IUCJBQSKIYAXIK-OCAPTIKFSA-N

Isomeric SMILES

C#C[C@H]1CC[C@H]1C#C

Canonical SMILES

C#CC1CCC1C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,2-diethynylcyclobutane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutane derivatives that have suitable leaving groups at the 1 and 2 positions.

    Substitution Reaction: The leaving groups are replaced with ethynyl groups through a nucleophilic substitution reaction. Common reagents for this step include ethynyl lithium or ethynyl magnesium bromide.

    Purification: The product is purified using techniques such as column chromatography to isolate the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,2-diethynylcyclobutane undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction of the ethynyl groups can yield alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where the ethynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.

Scientific Research Applications

(1R,2S)-1,2-diethynylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in stereochemistry and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which (1R,2S)-1,2-diethynylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Stereochemical Differences

The table below compares (1R,2S)-1,2-diethynylcyclobutane with two structurally related cyclobutane derivatives: cis-1,2-diethenylcyclobutane (vinyl substituents) and (1R,2R)-1,2-dimethylcyclobutane (methyl substituents).

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Hybridization Stereochemistry
This compound C₈H₈ 104.15 Ethynyl (-C≡CH) sp R,S
cis-1,2-Diethenylcyclobutane C₈H₁₂ 108.18 Vinyl (-CH=CH₂) sp² cis
(1R,2R)-1,2-Dimethylcyclobutane C₆H₁₂ 84.16 Methyl (-CH₃) sp³ R,R
Key Observations:
  • Substituent Effects :
    • Ethynyl groups impose greater ring strain due to their linear geometry and shorter bond lengths, increasing reactivity compared to vinyl or methyl substituents .
    • Methyl groups (sp³) reduce ring strain but introduce steric hindrance, affecting conformational flexibility .
  • Stereochemistry :
    • The (1R,2S) configuration creates a cis arrangement of substituents, distinct from the trans-diaxial (1R,2R) stereochemistry in dimethylcyclobutane. This influences molecular packing and intermolecular interactions .

Physical and Chemical Properties

Property This compound (Predicted) cis-1,2-Diethenylcyclobutane (1R,2R)-1,2-Dimethylcyclobutane
Boiling Point High (due to polarity of C≡CH) Moderate (~100–120°C)* Low (~60–80°C)*
Stability Low (prone to polymerization/cycloaddition) Moderate High
Reactivity High (triple bond reactivity) Moderate (alkene reactivity) Low

*Estimated based on cyclobutane derivatives with similar substituents.

  • Thermal Stability : Ethynyl groups likely reduce thermal stability compared to methyl substituents, as seen in the low T₅₀ (thermal denaturation midpoint) of proteins modified with rigid substituents .
  • Safety Profile : Ethynyl compounds are expected to require stringent handling precautions (e.g., flammability, toxicity), akin to vinylcyclobutanes, which necessitate oxygen administration and artificial respiration in case of inhalation .

Research Findings and Implications

  • Electronic Effects : Ethynyl groups enhance electrophilicity, making the compound susceptible to nucleophilic attack or Diels-Alder reactions, unlike methyl-substituted analogs .
  • Future Directions : Computational studies (as in and ) could predict diethynylcyclobutane’s behavior in catalysis or materials science, addressing gaps in experimental data.

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